molecular formula C15H25NO5 B13465412 4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate

4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate

Cat. No.: B13465412
M. Wt: 299.36 g/mol
InChI Key: PAJJKIHJJXZQLJ-UHFFFAOYSA-N
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Description

(4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[222]octan-1-yl)methyl acetate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the acetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[222]octan-1-yl)methyl acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutics for various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A related compound with a similar Boc protecting group.

    N-Boc-hydroxylamine: Another compound featuring the Boc group, used in various synthetic applications.

    tert-Butyl-N-methylcarbamate: A compound with structural similarities, used in organic synthesis.

Uniqueness

What sets (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate apart is its bicyclic structure, which imparts unique chemical and physical properties. This makes it a versatile building block in synthetic chemistry and a promising candidate in medicinal research.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate

InChI

InChI=1S/C15H25NO5/c1-11(17)19-10-15-7-5-14(6-8-15,9-20-15)16-12(18)21-13(2,3)4/h5-10H2,1-4H3,(H,16,18)

InChI Key

PAJJKIHJJXZQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(CO2)NC(=O)OC(C)(C)C

Origin of Product

United States

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